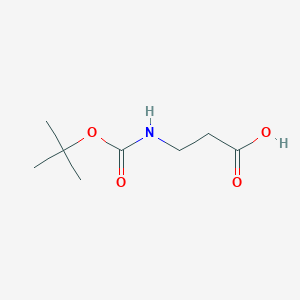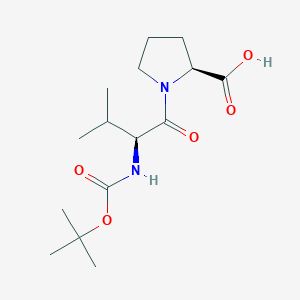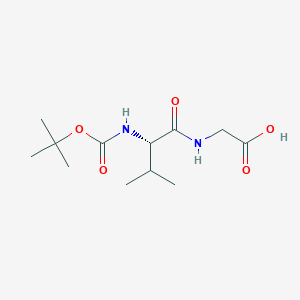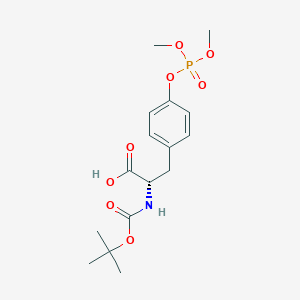
(S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid
Vue d'ensemble
Description
The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is often used to protect amines in the synthesis of peptides . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of Boc-protected amino acids can be accomplished by reacting the corresponding amino acid with di-tert-butyl dicarbonate in the presence of a base . The resulting Boc-protected amino acids can be used as starting materials in peptide synthesis .Molecular Structure Analysis
The molecular structure of Boc-protected amino acids consists of the amino acid backbone with the amine group protected by the Boc group . The Boc group consists of a carbonyl group bonded to an oxygen atom, which is in turn bonded to a tert-butyl group .Chemical Reactions Analysis
Boc-protected amino acids can participate in peptide synthesis reactions . The Boc group can be removed under acidic conditions, allowing the amine to react with the carboxyl group of another amino acid to form a peptide bond .Physical And Chemical Properties Analysis
Boc-protected amino acids are typically solids at room temperature . They are generally soluble in organic solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), and partially miscible in water .Applications De Recherche Scientifique
Peptide Synthesis
The Boc group is a common protecting group for amino acids in peptide synthesis. It protects the amino group from unwanted reactions during the synthesis process. The Boc group is stable under basic and neutral conditions but can be removed under acidic conditions, typically using trifluoroacetic acid (TFA). This selective deprotection allows for the stepwise construction of peptide chains .
Medicinal Chemistry
In medicinal chemistry, (S)-3-(Boc-amino)-2-methylpropionic acid is used to synthesize drug molecules that contain peptide-like structures. Its use in creating prodrugs or active pharmaceutical ingredients (APIs) is crucial due to its ability to mask reactive groups until the final stages of synthesis .
Agriculture
The Boc-protected amino acids serve as building blocks for agrochemicals. These compounds can be used to create herbicides, pesticides, and insecticides. The protection offered by the Boc group ensures that the active amino acid moiety is released only when needed, enhancing the effectiveness and specificity of the agrochemicals .
Material Science
In material science, Boc-amino acids are used to modify the surface properties of materials. They can be grafted onto polymers to create materials with specific interactions at the molecular level, which is essential for developing advanced materials with tailored properties .
Environmental Science
(S)-3-(Boc-amino)-2-methylpropionic acid can be used in environmental science for the remediation of contaminated sites. The compound can be part of a system designed to release specific agents that neutralize pollutants or facilitate the breakdown of hazardous substances .
Biochemistry
The Boc group plays a significant role in biochemistry research, particularly in the study of protein structure and function. It allows for the incorporation of modified amino acids into proteins, facilitating the study of protein interactions and dynamics .
Pharmacology
In pharmacology, Boc-protected amino acids are used in the synthesis of peptide-based drugs. These drugs can mimic or inhibit biological processes, making them valuable for treating a wide range of diseases. The Boc group ensures that the amino acid’s reactivity is controlled throughout the drug development process .
Analytical Chemistry
Analytical chemists use Boc-amino acids as standards and reagents in chromatography and mass spectrometry. These compounds help in the identification and quantification of amino acids and peptides in complex biological samples .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-6(7(11)12)5-10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQRNRYMFXDGMS-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476389 | |
| Record name | (2S)-3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid | |
CAS RN |
190897-47-3 | |
| Record name | (2S)-3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-[(Tert-butoxycarbonyl)amino]hexanoic acid](/img/structure/B558030.png)
![4-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B558031.png)



